Selective Inhibition of Ionophore-Induced Versus Thrombin-Induced Platelet Aggregation
14,15-cis-Episulfide-eicosatrienoic acid selectively inhibits platelet aggregation induced by the calcium ionophore A23187, but does not inhibit aggregation induced by thrombin, representing a qualitative differentiation from endogenous EETs and conventional antiplatelet agents. This bifurcation in the response to two distinct platelet agonists is a unique pharmacological property that distinguishes the episulfide from prototypical anti-aggregatory substances [1]. In contrast, 14,15-EET itself has been shown to inhibit collagen-induced platelet aggregation in rat and mouse platelets, and EET regioisomers vary in their COX-inhibitory potency [2].
| Evidence Dimension | Platelet aggregation inhibition selectivity (agonist-specific response) |
|---|---|
| Target Compound Data | 14,15-Episulfide EET: Inhibits A23187 ionophore-induced aggregation; does NOT inhibit thrombin-induced aggregation at equivalent concentrations. Also inhibits thromboxane B2 biosynthesis from endogenous (but not exogenous) arachidonic acid [1]. |
| Comparator Or Baseline | 14,15-EET (endogenous epoxide): Exhibits variable anti-aggregatory effects depending on stereochemistry and regioisomer, showing COX inhibition at 1-50 µM for racemic 14,15-cis-EET. 11,12-cis-EET is ineffective below 100 µM [2]. |
| Quantified Difference | Qualitative pathway selectivity: Episulfide targets ionophore/calcium-dependent pathway while sparing thrombin-mediated activation. This agonist-specific bifurcation contrasts with the broader, stereochemistry-dependent COX inhibition profile of 14,15-EET. |
| Conditions | Human platelet aggregation assays using A23187 ionophore vs. thrombin as agonists; thromboxane B2 radioimmunoassay. [1] |
Why This Matters
This selective agonist discrimination enables researchers to dissect calcium-dependent versus thrombin receptor-mediated platelet activation pathways, a capability not available with 14,15-EET or other eicosanoid analogs that either lack this selectivity or act through different mechanisms.
- [1] Bernstrom K, Malcolm K, McGee J, Maclouf J, Levy-Toledano S, Falck JR, Fitzpatrick FA. 14,15-cis-episulfide-eicosatrienoic acid, an 'epoxygenase' eicosanoid analog, inhibits ionophore- but not thrombin-induced platelet aggregation. Mol Pharmacol. 1991 Feb;39(2):114-9. PMID: 1847490. View Source
- [2] Fitzpatrick FA, Ennis MD, Baze ME, Wynalda MA, McGee JE, Liggett WF. Inhibition of cyclooxygenase activity and platelet aggregation by epoxyeicosatrienoic acids. Influence of stereochemistry. J Biol Chem. 1986 Nov 25;261(33):15334-8. PMID: 3095324. View Source
